4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with iodine, methoxyphenylmethyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-iodo-1H-pyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-azido-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1,2-dihydro-1H-pyrazole.
Scientific Research Applications
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-1H-pyrazole
- 4-methoxyphenylmethyl pyrazole
- 3,5-dimethyl-1H-pyrazole
Uniqueness
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the methoxyphenylmethyl group contributes to its potential biological activity .
Properties
IUPAC Name |
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O/c1-9-13(14)10(2)16(15-9)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHKEFKFBSRMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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